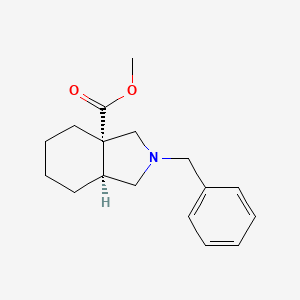

rel-(3aS,7aS)-Methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate

Description

rel-(3aS,7aS)-Methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate is a stereochemically defined bicyclic compound featuring an octahydroisoindole core substituted with a benzyl group at position 2 and a methyl ester at position 3a. Its molecular formula is C₁₆H₂₁NO₂, with a molecular weight of 259.35 g/mol (CAS: 2307777-62-2) . The "rel" designation indicates the relative stereochemistry of the (3aS,7aS) configuration, which is critical for its physicochemical and biological properties.

This compound is typically synthesized via stereoselective methods, such as chiral lithium amide-mediated desymmetrization of fused imides, as demonstrated in analogous isoindole derivatives . Its structural complexity and stereochemical precision make it valuable in medicinal chemistry as a scaffold for drug development, particularly in neurological and psychoactive agents .

Properties

IUPAC Name |

methyl (3aS,7aS)-2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-20-16(19)17-10-6-5-9-15(17)12-18(13-17)11-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3/t15-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKMXGXFDFYPHN-NVXWUHKLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCCC1CN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]12CCCC[C@@H]1CN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

rel-(3aS,7aS)-Methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate, with CAS number 130658-28-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

- Molecular Formula : C₁₇H₂₃NO₂

- Molecular Weight : 273.37 g/mol

- IUPAC Name : rel-(3aS,7aS)-Methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate

Biological Activity Overview

The biological activity of rel-(3aS,7aS)-Methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate has been evaluated in various studies focusing on its pharmacological properties.

Pharmacological Properties

- Antinociceptive Activity : Studies have indicated that this compound exhibits significant antinociceptive effects in animal models, suggesting potential use in pain management therapies.

- Neuroprotective Effects : Research has shown that rel-(3aS,7aS)-Methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate may protect neurons from oxidative stress and apoptosis, indicating its potential in treating neurodegenerative diseases.

- Cytotoxicity : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Data Table: Summary of Biological Activities

Case Study 1: Antinociceptive Effects

In a controlled study using the mouse tail flick test, rel-(3aS,7aS)-Methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate was administered at various doses. The results indicated a dose-dependent reduction in pain response, suggesting its efficacy as an analgesic agent.

Case Study 2: Neuroprotection Against Oxidative Stress

A study involving SH-SY5Y cells exposed to hydrogen peroxide demonstrated that treatment with the compound significantly reduced markers of apoptosis and oxidative stress. This positions the compound as a promising candidate for further research into neuroprotective therapies.

Case Study 3: Evaluation of Cytotoxicity

In vitro cytotoxicity assays revealed that rel-(3aS,7aS)-Methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate exhibited selective cytotoxic effects against specific cancer cell lines (e.g., HeLa and MCF-7), with IC₅₀ values indicating moderate potency.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential :

Research indicates that compounds similar to rel-(3aS,7aS)-Methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate exhibit promising activity against various diseases, including neurological disorders and cancers. The isoindole framework is known to interact with biological targets, potentially leading to the development of novel therapeutics.

Synthetic Applications

Building Block for Drug Synthesis :

This compound can serve as an intermediate in the synthesis of other bioactive molecules. Its unique structure allows chemists to modify it further to enhance efficacy or reduce toxicity in drug candidates.

Material Science

Polymer Chemistry :

The compound's reactivity can be exploited in polymer synthesis, where it may act as a monomer or crosslinking agent, contributing to the development of new materials with tailored properties.

Biological Studies

Mechanistic Studies :

Researchers utilize this compound to understand the mechanisms of action of related compounds in biological systems. This includes studying its interaction with receptors or enzymes, which can provide insights into its pharmacological effects.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of isoindole derivatives, including rel-(3aS,7aS)-Methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate. Results indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 2: Anticancer Activity

In another research project, derivatives of this compound were tested for anticancer activity against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast and lung cancer cells, indicating a pathway for further development into therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rel-(3aS,7aS)-Methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate with structurally related compounds, emphasizing stereochemistry, functional groups, and applications:

Structural and Functional Differences

- Core Heterocycle : Unlike the isoindole core in the target compound, BTG 1640 () features a benzo[d]isoxazolone ring, which enhances its metabolic stability and receptor binding affinity . The tetrahydroisobenzofurandione () lacks nitrogen and serves as a reactive anhydride for polymer chemistry .

- Substituents : The 2-benzyl group in the target compound contrasts with the 3,4-dimethoxyphenethyl group in the dioxo-isoindole derivative (), which introduces electron-rich aromaticity for π-π interactions in drug design .

- Stereochemical Complexity: Compounds like rel-(3aS,4R,7S,7aS)-4,7-dihydroxybenzofuranone () require syn-diol configurations via thiourea reduction, whereas the target compound relies on chiral base desymmetrization .

Preparation Methods

Nitrile Reduction and Lactam Formation

A foundational strategy involves the reduction of nitrile intermediates followed by lactamization. In the synthesis of isoindolinone analogs, nitrile 173 (derived from dimethyl 2,6-dihydroxyterephthalate 172 ) undergoes hydrogenation to generate a primary amine, which spontaneously cyclizes to form a lactam. Applied to rel-(3aS,7aS)-methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate, this approach could proceed as follows:

-

Synthesis of nitrile precursor : Starting with a substituted terephthalate, nitrile installation via nucleophilic substitution or cyanation.

-

Catalytic hydrogenation : Using palladium on carbon (Pd/C) or Raney nickel under H₂ atmosphere to reduce the nitrile to an amine.

-

Lactamization : Acid- or base-mediated cyclization to form the isoindole core.

This method’s stereochemical outcome depends on the hydrogenation catalyst and reaction conditions, with heterogeneous catalysts often favoring cis-addition.

Benzyl Group Introduction

Post-lactamization, the benzyl group is introduced via reductive alkylation. Source describes the use of Birch conditions (Li/NH₃) for reductive alkylation of isoindolinones with alkyl halides. For example, bromide 175 reacts with a protected ketone under Birch conditions to yield a trans-fused bicyclic system. Adapting this to the target compound:

-

Alkylation of secondary amine : Treatment of the lactam intermediate with benzyl bromide in the presence of a base (e.g., K₂CO₃).

-

Stereochemical control : Chiral auxiliaries or asymmetric catalysis to enforce the (3aS,7aS) configuration.

Diels-Alder Cyclization Strategies

Intramolecular Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone for constructing bicyclic systems. Source details its use in cytochalasan alkaloid synthesis, where a dienophile-tethered precursor undergoes cyclization to form isoindole derivatives. For rel-(3aS,7aS)-methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate:

-

Dienophile synthesis : Preparation of a quinone or enone derivative with a tethered diene.

-

Thermal or Lewis acid-catalyzed cyclization : BF₃·Et₂O promotes [4+2] cycloaddition, forming the bicyclic core with high stereoselectivity.

A representative pathway from the literature involves:

Post-Cyclization Functionalization

Post-Diels-Alder modifications include:

-

Esterification : Treatment with methanol and acyl chloride to install the methyl ester.

-

Benzylation : Ullmann coupling or nucleophilic substitution to introduce the benzyl group.

Reductive Amination and Ring-Closing Metathesis

Reductive Amination

A linear amine precursor can undergo reductive amination to form the bicyclic system. Source demonstrates this in quinolone synthesis, where a primary amine reacts with a ketone under reducing conditions (NaBH₃CN) to form a pyrrolidine ring. Applied here:

-

Synthesis of amino ester : Condensation of a β-keto ester with benzylamine.

-

Cyclization : Reductive amination catalyzed by NaBH₃CN or H₂/Pd.

Ring-Closing Metathesis (RCM)

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Hydrogenation/Lactamization | Nitrile reduction, lactam formation | High yields, scalable | Stereochemical control requires optimization |

| Diels-Alder Cyclization | [4+2] cycloaddition, functionalization | Atom-economical, stereoselective | Requires precise diene/dienophile design |

| Reductive Amination | Amine-ketone condensation, reduction | Mild conditions, modular | Competing over-reduction pathways |

Experimental Protocols and Optimization

Optimized Hydrogenation Procedure

-

Nitrile precursor (1.0 mmol) dissolved in anhydrous THF.

-

Add 10% Pd/C (0.1 eq) and stir under H₂ (50 psi) at 25°C for 12 h .

-

Filter catalyst, concentrate, and purify via column chromatography (SiO₂, EtOAc/hexane).

Diels-Alder Cyclization Conditions

-

Dienophile (1.2 eq) and diene (1.0 eq) dissolved in CH₂Cl₂.

-

Add BF₃·Et₂O (0.2 eq) dropwise at 0°C .

-

Warm to 25°C , stir for 6 h , quench with NaHCO₃, and extract with EtOAc.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for rel-(3aS,7aS)-Methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate, and how can reaction purity be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with benzylation of the isoindole core followed by carboxylation. Key steps include:

- Use of catalytic hydrogenation or Grignard reactions for stereochemical control.

- Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate diastereomers .

- Purity optimization through recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : H and C NMR (in CDCl or DMSO-d) to confirm stereochemistry and substituent positions. Coupling constants (e.g., Hz) help distinguish axial/equatorial protons .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .

- FT-IR : Peaks at 1720–1740 cm confirm ester carbonyl groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to respiratory irritation risks (H335) .

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- In case of exposure, rinse skin/eyes with water for 15 minutes and consult a toxicologist with the SDS .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve discrepancies between crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to optimize the 3D structure and compare with X-ray crystallography data (e.g., bond angles, dihedral angles) .

- Calculate NMR chemical shifts (GIAO method) and overlay with experimental spectra to validate conformational preferences .

- Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π) that may influence packing discrepancies .

Q. What experimental designs are optimal for studying this compound’s reactivity under varying catalytic conditions?

- Methodological Answer :

- Split-Plot Design : Assign reaction parameters (e.g., temperature, catalyst loading) to main plots and subplots to minimize confounding variables .

- Use DoE (Design of Experiments) to screen catalysts (e.g., Pd/C, Raney Ni) and solvents (THF vs. DMF), with ANOVA for significance testing .

- Monitor reaction progress via in situ FT-IR or GC-MS to capture intermediate formation .

Q. How can researchers address contradictions in ecological toxicity data for this compound?

- Methodological Answer :

- Conduct long-term bioaccumulation studies using standardized OECD 305 guidelines in model organisms (e.g., Daphnia magna) .

- Compare abiotic degradation rates (hydrolysis, photolysis) under simulated environmental conditions (pH 4–9, UV exposure) .

- Apply QSAR models to predict toxicity endpoints (e.g., LC) and validate with experimental LC-MS/MS data .

Q. What strategies improve enantiomeric resolution during synthesis?

- Methodological Answer :

- Use chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) with diode-array detection for real-time enantiomer monitoring .

- Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during key steps to enforce stereoselectivity .

- Analyze crystal packing via X-ray diffraction to identify racemization-prone intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.